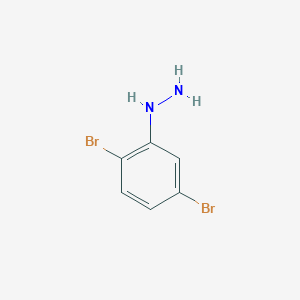
(2-Aminopyridin-4-yl)boronic acid
Vue d'ensemble
Description
“(2-Aminopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H7BN2O2 . It is used as a reagent in the synthesis of various bioactive small molecules . The compound is typically stored in a dark place, sealed in dry conditions, and under -20°C .
Synthesis Analysis
The synthesis of “(2-Aminopyridin-4-yl)boronic acid” and its derivatives has been a subject of research. Protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Molecular Structure Analysis
The molecular structure of “(2-Aminopyridin-4-yl)boronic acid” is represented by the InChI code: 1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H, (H2,7,8) . The molecular weight of the compound is 137.93 .
Chemical Reactions Analysis
“(2-Aminopyridin-4-yl)boronic acid” is used as a substrate in various chemical reactions. For instance, it has been used in a microwave-assisted, four-component coupling process leading to amino-substituted imidazopyridines .
Applications De Recherche Scientifique
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, both homogeneous assays and heterogeneous detection. For example, a fluorescent sensor combining boronic acid and pyrene has been used as a sensor for catechol and its amino-derivatives like dopamine, DOPA, and DOPAC .
Safety and Hazards
“(2-Aminopyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2-Aminopyridin-4-yl)boronic acid, like other boronic acids, can form reversible covalent bonds with hydroxyl groups present in biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds . This suggests that (2-Aminopyridin-4-yl)boronic acid may play a role in synthetic chemistry applications rather than directly impacting biological pathways.
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°c . This suggests that the compound’s stability and bioavailability may be influenced by storage conditions.
Result of Action
As a boronic acid, it’s likely to interact with various biological targets, potentially altering their function and impacting cellular processes .
Propriétés
IUPAC Name |
(2-aminopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBACOXFGYMTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634891 | |
| Record name | (2-Aminopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-4-yl)boronic acid | |
CAS RN |
903513-62-2 | |
| Record name | B-(2-Amino-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




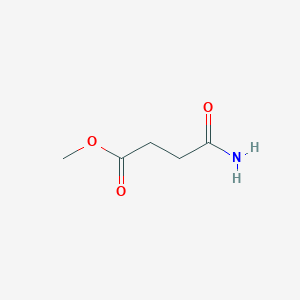


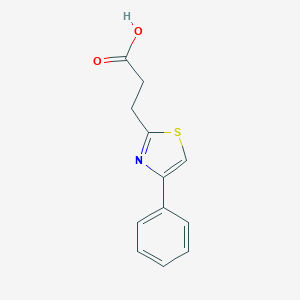
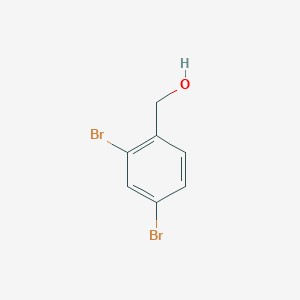

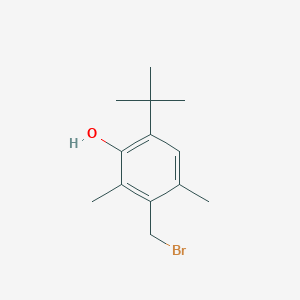

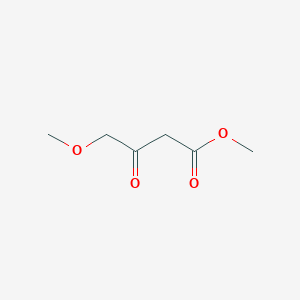


![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
